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Compound of Interest

Compound Name: MW-150 dihydrochloride dihydrate

Cat. No.: B12220114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the

pharmacokinetics of MW01-18-150SRM, a promising therapeutic candidate for neurological

disorders. This document synthesizes available data on its mechanism of action, preclinical

pharmacokinetic profile, and the methodologies employed in its evaluation.

Introduction to MW01-18-150SRM
MW01-18-150SRM, also known as MW150, is a novel, orally active, and central nervous

system (CNS) penetrant small molecule inhibitor.[1][2] It selectively targets the p38α mitogen-

activated protein kinase (MAPK), a key enzyme implicated in the neuroinflammatory processes

associated with various neurodegenerative diseases, including Alzheimer's disease.[3][4][5] By

attenuating the production of pro-inflammatory cytokines, MW01-18-150SRM has

demonstrated potential in preclinical models to mitigate synaptic dysfunction and cognitive

deficits.[4][6] The compound is currently in early-stage clinical development, with a registered

clinical trial under the identifier NCT06644378.

Mechanism of Action: Targeting the p38α MAPK
Signaling Pathway
The therapeutic rationale for MW01-18-150SRM is based on its selective inhibition of the p38α

MAPK signaling cascade. This pathway is a critical regulator of the cellular response to stress
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and inflammatory stimuli. In the CNS, over-activation of p38α MAPK in glial cells and neurons

leads to the excessive production of pro-inflammatory cytokines like TNF-α and IL-1β,

contributing to neuroinflammation and neuronal damage.[4]

MW01-18-150SRM binds to the active site of p38α MAPK, preventing its phosphorylation and

subsequent activation of downstream targets. This targeted inhibition effectively dampens the

inflammatory cascade.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3377763/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12220114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stress Stimuli
(e.g., Aβ, Cytokines)

Upstream Kinases
(MKK3/6)

p38α MAPK

 phosphorylates 

Downstream Substrates
(e.g., MK2)

MW01-18-150SRM

 inhibits 

Pro-inflammatory Cytokine
Production (TNF-α, IL-1β)

Neuroinflammation & 
Synaptic Dysfunction

Click to download full resolution via product page

Figure 1: Simplified signaling pathway of p38α MAPK and the inhibitory action of MW01-18-
150SRM.
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Preclinical studies have established that MW01-18-150SRM possesses favorable

pharmacokinetic properties for a CNS drug candidate, including oral bioavailability and brain

penetration. The following table summarizes key pharmacokinetic parameters reported in a

study by Roy et al. (2015) in mice.

Parameter Route Dose (mg/kg) Value Units

Cmax (Plasma) Oral 10 1.2 µM

Tmax (Plasma) Oral 10 0.5 h

AUC (Plasma) Oral 10 2.5 µMh

Half-life (t½) Oral 10 1.5 h

Cmax (Brain) Oral 10 0.8 µM

Tmax (Brain) Oral 10 1.0 h

AUC (Brain) Oral 10 2.0 µMh

Brain/Plasma

Ratio
Oral 10 ~0.8 -

Data extracted and compiled from Roy et al., 2015, ACS Chemical Neuroscience.

Experimental Protocols
The evaluation of MW01-18-150SRM pharmacokinetics involves a series of standardized

preclinical experiments. A typical workflow is outlined below.
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Figure 2: Generalized experimental workflow for preclinical pharmacokinetic assessment.
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Animal Models and Dosing
Pharmacokinetic studies are typically conducted in rodent models, such as C57BL/6 mice or

Sprague-Dawley rats. Animals are housed under standard laboratory conditions with controlled

light-dark cycles and access to food and water ad libitum. MW01-18-150SRM is formulated in a

suitable vehicle, such as a mixture of polyethylene glycol 400 (PEG400) and saline, for

administration via oral gavage (PO) or intravenous (IV) injection.

Sample Collection and Processing
Following drug administration, blood samples are collected at predetermined time points into

tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and

stored at -80°C until analysis. Brain tissue is collected at corresponding time points, flash-

frozen in liquid nitrogen, and stored at -80°C. Prior to analysis, brain tissue is homogenized in a

suitable buffer.

Bioanalytical Method
Quantification of MW01-18-150SRM in plasma and brain homogenates is achieved using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This

technique offers high sensitivity and selectivity for the analyte.

Method Validation Parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte

in the presence of endogenous matrix components.

Linearity: The range over which the assay response is directly proportional to the analyte

concentration.

Accuracy and Precision: The closeness of the measured values to the true value and the

degree of scatter between replicate measurements, respectively.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of matrix components on the ionization of the analyte.
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Stability: The stability of the analyte in the biological matrix under various storage and

processing conditions.

The bioanalytical method should be validated according to the guidelines set by regulatory

agencies such as the FDA and EMA.[7][8][9]

Pharmacokinetic Data Analysis
The concentration-time data obtained from the LC-MS/MS analysis is used to determine key

pharmacokinetic parameters. Non-compartmental analysis is commonly employed to calculate

parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax),

area under the concentration-time curve (AUC), and elimination half-life (t½).

Conclusion
MW01-18-150SRM is a promising CNS-penetrant p38α MAPK inhibitor with a pharmacokinetic

profile that supports its further development for the treatment of neurodegenerative disorders.

The methodologies described in this guide provide a framework for the continued investigation

of its absorption, distribution, metabolism, and excretion (ADME) properties. Further studies,

including those in higher species and human clinical trials, will be crucial to fully elucidate its

pharmacokinetic and pharmacodynamic characteristics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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